molecular formula C20H30N4O2 B5630029 8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one

8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5630029
M. Wt: 358.5 g/mol
InChI Key: DFIKSVJBBTVTNL-UHFFFAOYSA-N
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Description

This compound belongs to a class of compounds known for their complex molecular structures, which often involve spiro configurations and pyrazole rings. Such compounds are of interest due to their potential pharmacological properties and their role as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives involves cycloaddition reactions, where nitrilimides are added to 3-aryliden-2(3H)-furanone derivatives. The products can further react with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives. These derivatives can undergo intramolecular cyclization to afford tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The molecular mechanics energy minimization techniques have been applied to understand the structural parameters of related compounds, such as 8-(4-methylphenyl)-1,3,4-triphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-6-one (Farag, Elkholy, & Ali, 2008). This analysis aids in understanding the 3D conformation and stability of such molecules.

Mechanism of Action

The mechanism of action of pyrazole-containing compounds can vary depending on their specific structure and the biological target. Some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Given the wide range of biological activities exhibited by pyrazole-containing compounds, there is significant interest in developing new derivatives with improved properties . Future research may focus on synthesizing new pyrazole derivatives, characterizing their properties, and evaluating their biological activities.

properties

IUPAC Name

8-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-2-(3-methylbut-2-enyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-5-16-15(4)18(22-21-16)19(26)23-10-7-20(8-11-23)12-17(25)24(13-20)9-6-14(2)3/h6H,5,7-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIKSVJBBTVTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one

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